Pectenotoxin 7
Description
Properties
IUPAC Name |
(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)/b10-9+,25-20+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39-,42+,43+,44+,45?,46?,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPTHZVVHPQQN-WACQSWMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C(=O)O)C)C)/C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018108 | |
| Record name | Pectenotoxin 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124760-17-4, 124843-18-1 | |
| Record name | Pectenotoxin 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124760174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pectenotoxin 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124843181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pectenotoxin 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Oxidation Pathway:in Certain Shellfish, Such As the Japanese Scallop Patinopecten Yessoensis , Ptx2 Undergoes a Stepwise Oxidation of the Methyl Group at Position C 43.mpi.govt.nzacs.orgthis Process Results in the Formation of Several Other Ptx Analogues. the Oxidation Can Produce:
Pectenotoxin-1 (PTX1) , an alcohol (CH₂OH). fao.org
Pectenotoxin-3 (PTX3) , an aldehyde (CHO). fao.org
Pectenotoxin-6 (PTX6) , a carboxylic acid (COOH). mpi.govt.nzfao.org
Pectenotoxin-7 (PTX7) is the C-7 spiroketal isomer of PTX6, also containing a carboxylic acid group. fao.orgfood.gov.uk The presence of these oxidized derivatives in shellfish, when only PTX2 is found in the local Dinophysis population, confirms this metabolic conversion within the bivalve's digestive gland. mpi.govt.nzfao.org
Hydrolysis Pathway:in Many Other Bivalve Species, Including Green Lipped Mussels Perna Canaliculus , Blue Mussels Mytilus Edulis , and New Zealand Scallops Pecten Novaezelandiae , the Predominant Metabolic Route is the Rapid Enzymatic Hydrolysis of the Lactone Ring in Ptx2.mpi.govt.nzacs.orgawi.dethis Reaction Opens the Ring Structure to Formpectenotoxin 2 Seco Acid Ptx2sa .fao.orgacs.orgthis Compound Can then Undergo Epimerization to Yield the More Thermodynamically Stable7 Epi Ptx2 Seco Acid.fao.orgfood.gov.ukacs.orgthese Seco Acids Are Often the Main Ptx Analogues Detected in Many Commercially Important Shellfish Species.mpi.govt.nzresearchgate.net
The specific metabolic pathway employed is highly dependent on the bivalve species, leading to different toxin profiles in shellfish from the same region that have fed on the same algal bloom. nih.govmpi.govt.nz
Data Tables
Table 1: Environmental Factors and Their Influence on Pectenotoxin (B1142415) Production
| Environmental Factor | Observed Effect on Dinophysis and PTX Production | References |
| Temperature | Optimal growth and toxin production for D. acuminata between 18-24°C. Very high or low temperatures may inhibit production. | nih.govresearchgate.netmdpi.com |
| Nutrient Availability | Low inorganic nutrient conditions can favor Dinophysis growth over other phytoplankton. | awi.demdpi.com |
| Light Intensity | Toxin synthesis is linked to daylight and specific cell cycle phases (G2 and S). | awi.defrdc.com.au |
| Salinity | Influences the general growth and health of Dinophysis populations. | mdpi.com |
Table 2: Metabolic Transformation of Pectenotoxin-2 (PTX2) in Bivalve Molluscs
| Metabolic Pathway | Precursor Toxin | Resulting Analogues | Bivalve Species Examples | References |
| Oxidation | PTX2 | PTX1, PTX3, PTX6, PTX7 | Patinopecten yessoensis (Japanese scallop) | mpi.govt.nzfao.orgfood.gov.ukacs.org |
| Hydrolysis | PTX2 | PTX2 seco acid, 7-epi-PTX2 seco acid | Perna canaliculus, Mytilus edulis, Pecten novaezelandiae | mpi.govt.nzfao.orgfood.gov.ukawi.deacs.org |
Enzymatic Hydrolysis and Epimerization Processes
Pectenotoxins (PTXs), once ingested by filter-feeding shellfish, can undergo significant biotransformation, primarily through enzymatic hydrolysis and epimerization. food.gov.ukresearchgate.net These processes alter the chemical structure of the parent toxins produced by Dinophysis dinoflagellates, leading to a variety of analogues found in shellfish tissues.
Enzymatic Hydrolysis: A primary metabolic pathway for several pectenotoxins is the enzymatic hydrolysis of the macrocyclic lactone ring. food.gov.uk For instance, Pectenotoxin-2 (PTX2), the most common parent analogue produced by most Dinophysis species, is rapidly metabolized in many bivalve species. food.gov.ukresearchgate.net This process involves the opening of the lactone ring to form a seco acid derivative. food.gov.uk Specifically, PTX2 is converted to Pectenotoxin-2 seco acid (PTX2SA). food.gov.ukcapes.gov.br This conversion is not an artifact of chemical extraction but an enzymatic process occurring within the shellfish tissues. capes.gov.br Studies have demonstrated that this hydrolysis can be replicated in vitro using enzymes such as porcine pancreatic lipase. researchgate.net However, not all pectenotoxins are equally susceptible to this transformation; PTX11, for example, is more resistant to enzymatic hydrolysis than PTX2. food.gov.uk In some shellfish, like the surf clam Mesodesma donacium, PTX2SA can be further transformed into acyl-derivatives through esterification with various fatty acids. mdpi.com
Epimerization: Following hydrolysis, a second transformation process known as epimerization can occur. food.gov.uk Epimerization is the stereochemical inversion at one of several chiral centers in a molecule. fao.org In the case of pectenotoxins, PTX2SA often epimerizes to the thermodynamically more stable 7-epi-PTX2SA. food.gov.uk
A key example of epimerization relates to Pectenotoxin-7 (PTX7). Research has identified PTX7 as the 7-epimer of Pectenotoxin-6 (PTX6). mpi.govt.nz This stereoisomeric relationship means they share the same chemical formula and connectivity but differ in the three-dimensional arrangement at the C7 position. nih.gov This interconversion between 7R- and 7S-isomers (epimers) can be catalyzed by acidic conditions, resulting in an equilibrium mixture of the different forms. mpi.govt.nz While some isomers like PTX8 and PTX9 are considered artifacts of acidic extraction methods, PTX7 is suggested to be a naturally occurring compound. mpi.govt.nz
Toxin Profile Variability in Shellfish Across Geographic Locations
The composition of pectenotoxin (PTX) analogues, known as the toxin profile, found in shellfish displays significant variability depending on the geographic region. mdpi.comresearchgate.net This variation is a result of several factors, including the specific toxin-producing Dinophysis strains present, environmental conditions, and the unique metabolic processes of different shellfish species that accumulate the toxins. researchgate.netawi.de
The primary toxin produced by Dinophysis algae is typically PTX2. food.gov.uk However, the profile within shellfish is often dominated by its metabolites. capes.gov.brmdpi.com
Below is a summary of observed pectenotoxin profiles in various global regions:
| Geographic Region | Shellfish Species | Dominant PTX Analogues Detected | Reference(s) |
| New Zealand | Green-lipped mussel (Perna canaliculus), Blue mussel (Mytilus galloprovincialis), Scallops (Pecten novaezelandiae) | PTX2SA is the dominant compound, followed by PTX2. Traces of PTX1 and PTX11 have been noted, but PTX6 was not detected in one study. | researchgate.netcapes.gov.brmdpi.com |
| Chile | Hard razor clam (Tagelus dombeii), Ribbed mussel (Aulacomya atra), Scallop (Argopecten purpuratus) | Profiles are often dominated by PTX2 and its metabolite PTX2SA. Some Dinophysis acuminata strains appear to produce only PTXs, unlike European counterparts. | mdpi.comawi.detandfonline.comresearchgate.netx-mol.netnih.gov |
| China (Yellow Sea) | Pacific oyster (Crassostrea gigas), Mactra chinensis, Blue mussel (Mytilus galloprovincialis) | PTX2, PTX2SA, and 7-epi-PTX2SA have been identified. | mdpi.comnih.govmdpi.comnih.gov |
| Europe (General) | |||
| Sardinia, Italy | Oysters (Crassostrea gigas), Clams (Ruditapes decussatus) | PTX2 was detected in oysters and clams, but not in mussels (Mytilus galloprovincialis) from the same area. | nih.gov |
| Orbetello Lagoon, Italy | Oysters | PTX2 and its metabolites PTX2SA and putative 7-epi-PTX2SA were found. | researchgate.net |
| France | Mussels, Clams, Oysters | PTX2 derivatives (PTX2SA, 7-epi-PTX2SA) were found along the Mediterranean and Atlantic coasts. | nih.gov |
| Ireland | Blue mussel (Mytilus edulis) | Fatty acid esters of PTX2SA and 7-epi-PTX2SA were detected. | acs.org |
| Perú | Scallop (Argopecten purpuratus) | Toxin profiles in scallops reflected those of the local Dinophysis populations, containing either only PTX2 or a mix of PTX2 and Okadaic Acid (OA). | mdpi.com |
In New Zealand , extensive monitoring has shown that while various Dinophysis species produce PTX2, the toxin profile in shellfish like the green-lipped mussel is overwhelmingly dominated by PTX2SA. capes.gov.brmdpi.com The metabolism of PTX2 to PTX2SA happens rapidly within the shellfish. capes.gov.brmdpi.com The profiles can also differ between shellfish species even within the same toxic bloom. mdpi.com
Along the coast of Chile , lipophilic toxin events have been characterized by the presence of PTX2 and its derivatives. awi.dex-mol.net In some regions, blooms of D. acuminata have an atypical profile, producing only pectenotoxins and not the okadaic acid group toxins often seen elsewhere. mdpi.com In surf clams, PTX2 is transformed into high concentrations of PTX2SA, which is then further esterified. mdpi.com
Studies in China first detected PTX2 and its derivatives in various shellfish species, highlighting that lipophilic toxin profiles vary by sampling location. mdpi.comnih.gov Passive sampling in the Yellow Sea confirmed the presence of PTX2, PTX2SA, and 7-epi-PTX2SA in the water, linked to the presence of Dinophysis acuminata. mdpi.comnih.gov
In Europe , toxin profiles also show regional and species-specific differences. On the Italian island of Sardinia, PTX2 was found in oysters and clams but was absent in mussels farmed nearby. nih.gov In France, shellfish from the Mediterranean and Atlantic coasts were found to contain PTX2 derivatives. nih.gov In Ireland, blue mussels were found to contain fatty acid esters of PTX2SA, indicating further metabolic pathways. acs.org
Finally, in Perú , the toxin profiles in scallops were shown to directly mirror the profiles of the local Dinophysis populations, with some areas showing only PTX2 and others a mixture of PTX2 and okadaic acid. mdpi.com
Chemical Synthesis and Derivatization Studies of Pectenotoxin 7 and Analogues
Total Synthesis Strategies for Pectenotoxin (B1142415) 7 and Related Structures
The total synthesis of pectenotoxins is a complex undertaking due to their intricate structures, which include a 34-membered macrolide, 19 stereocenters, a spiroketal, a bicyclic ketal, a hemiketal, and three functionalized tetrahydrofuran (B95107) rings. nih.gov To date, only a limited number of total syntheses for PTX analogues have been successfully completed, highlighting the significant synthetic hurdles. researchgate.netpsu.edunih.gov
Key challenges in the synthesis of PTXs include the construction of the non-anomerically stabilized 6,5-spiroacetal ring system, which is present in the most biologically active congeners, and the susceptibility of the molecule to isomerization under acidic conditions. psu.eduaalto.fi
Researchers have developed various strategies to tackle these challenges. One notable approach involved a "super-cascade" reaction sequence mediated by singlet oxygen to rapidly construct the ABC-ring framework from a difuran precursor. core.ac.uk Another strategy focused on the synthesis of the C1–C19 precursor of pectenotoxin 4, employing a functionalized allene (B1206475) and featuring key steps such as olefin metathesis and diastereoselective propargylation. nih.gov A convergent synthesis of a precursor to the C1 to C15 fragment has also been developed, utilizing successive double allylboration and catalyzed isomerization. umich.edu
A significant achievement in the field was the total synthesis of PTX4 and PTX8 by Evans and colleagues. core.ac.uk Other research groups have focused on synthesizing key fragments of the pectenotoxin structure. For instance, a synthesis of the CDE ring fragment of pectenotoxin-4 utilized a rhodium-catalyzed vinyl group 1,4-addition and a stereoselective Sharpless Asymmetric Dihydroxylation (SAD). researchgate.net The synthesis of the C17-C28 segment has also been achieved using a Mukaiyama-Michael reaction as a key step. researchgate.net
Semi-synthesis and Derivatization of Pectenotoxin Analogues for Research
The natural occurrence of various PTX analogues and their metabolic transformation in shellfish provides a library of compounds for research. nih.gov Semi-synthesis and derivatization of these natural analogues are crucial for producing research materials, including standards for analytical detection and labeled compounds for metabolism studies. toxinology.no
One important derivative is pectenotoxin-2 seco acid (PTX-2SA), which is formed by the hydrolysis of the lactone ring in PTX2. nih.gov The creation of derivatives like PTX-2SA is essential for investigating the biological activity of different parts of the toxin molecule. nih.govnih.gov For instance, the lack of activity in PTX-2SA helps to confirm the critical role of the macrolide ring in the toxicity of pectenotoxins. nih.gov
Furthermore, the development of immunoassays for the detection of pectenotoxins relies on the semi-synthesis and derivatization of these toxins to create the necessary components for the assay. toxinology.no
Structure-Activity Relationship (SAR) Studies via Synthetic Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pectenotoxins influences their biological effects. These studies often involve comparing the activity of naturally occurring analogues and synthetically modified derivatives. nih.govresearchgate.net
The integrity of the macrolide lactone ring is a critical determinant of the biological activity of pectenotoxins. nih.govmdpi.com Studies comparing the effects of various pectenotoxins have consistently shown that the opening of this ring leads to a significant loss of toxicity. nih.govnih.gov
For example, pectenotoxin-2 seco acid (PTX-2SA), in which the lactone ring is hydrolyzed, shows no effect on the actin cytoskeleton, a primary target of pectenotoxins. nih.govnih.gov This is in stark contrast to analogues with an intact lactone ring, such as PTX1, PTX2, and PTX11, which all demonstrate a potent depolymerizing effect on actin. nih.govnih.gov This finding underscores that the closed-chain macrolide structure is essential for the cytotoxic activity of these toxins. nih.gov
Table 1: Effect of Lactone Ring Integrity on Actin Cytoskeleton
| Compound | Lactone Ring Status | Effect on Actin Cytoskeleton |
|---|---|---|
| Pectenotoxin-1 (PTX1) | Intact | Depolymerizing effect |
| Pectenotoxin-2 (PTX2) | Intact | Depolymerizing effect |
| Pectenotoxin-11 (PTX11) | Intact | Depolymerizing effect |
Data sourced from multiple studies confirming the depolymerizing effects of PTX1, PTX2, and PTX11, and the lack of effect from PTX-2SA. nih.govnih.gov
The degree of oxidation at the C-43 position of the pectenotoxin molecule has a significant impact on its cytotoxicity. nih.govacs.org Generally, an increase in the oxidation level at this position leads to a decrease in cytotoxic potency. acs.org
Pectenotoxin-2 (PTX2), which has a methyl group at C-43, is considered the parent compound and is the most cytotoxic. nih.govacs.org In shellfish, PTX2 can be progressively oxidized to PTX1 (alcohol), PTX3 (aldehyde), and PTX6 (carboxylic acid). nih.govacs.orgfood.gov.uk This metabolic process is considered a detoxification pathway, as the resulting analogues are less toxic. acs.org
The order of cytotoxicity towards primary hepatocytes has been established as: PTX2 > PTX1 > PTX6. acs.org This demonstrates a clear correlation between the structure and cytotoxic activity, with cytotoxicity decreasing as the oxidation at C-43 increases. acs.org
Table 2: Cytotoxicity of Pectenotoxin Analogues Based on C-43 Oxidation
| Compound | C-43 Substituent | Relative Cytotoxicity |
|---|---|---|
| Pectenotoxin-2 (PTX2) | -CH₃ | Highest |
| Pectenotoxin-1 (PTX1) | -CH₂OH | Intermediate |
This table illustrates the general trend of decreasing cytotoxicity with increasing oxidation at the C-43 position. acs.org
The stereochemistry of the pectenotoxin molecule also plays a crucial role in its biological activity. researchgate.netfood.gov.uk Even subtle changes in the spatial arrangement of atoms can lead to significant differences in potency. acs.org
For example, PTX4 and PTX7 are the 7-S-epimers of PTX1 and PTX6, respectively. acs.org While PTX6 and PTX9 are oxidized to the same degree at C-43, PTX9, a 7-S-isomer, exhibits different activity profiles. nih.gov PTX6 is not cytotoxic to immortal cell lines, whereas PTX9 is active in both immortal and primary cell models. nih.govacs.org This suggests that the stereochemistry at the C-7 spiroketal center influences the molecule's interaction with its cellular targets. acs.org
The non-anomeric configuration of the AB spiroketal ring system, found in the most biologically active PTX congeners, is another critical stereochemical feature that is challenging to achieve synthetically but is vital for potent activity. aalto.fi
Mechanisms of Action at the Cellular and Molecular Levels
Cellular Processes Affected by Pectenotoxin (B1142415) 7
The disruption of the actin cytoskeleton by Pectenotoxin-7 and its analogues impacts a wide array of fundamental cellular processes. The actin cytoskeleton is integral to cell division (cytokinesis), cell motility, maintenance of cell shape, and intracellular transport. ontosight.ainih.gov
Research on various pectenotoxins has revealed several key cellular consequences:
Cytotoxicity: Pectenotoxins exhibit potent cytotoxic activity against a range of cell lines. ontosight.ainih.govresearchgate.net
Apoptosis: The disruption of the actin cytoskeleton can trigger programmed cell death, or apoptosis. nih.govmdpi.com Studies have shown that PTX-2 can induce apoptosis, characterized by events like DNA fragmentation and caspase-3 activation. mdpi.com
Cell Cycle Arrest: Pectenotoxins can interfere with the cell cycle. For instance, PTX-2 has been observed to cause cell cycle arrest at the G2/M phase in several human cancer cell lines. mdpi.com This is linked to the crucial role of the actin cytoskeleton in forming the contractile ring necessary for cytokinesis.
Interactive Data Table: Effects of Pectenotoxins on Cellular Processes
| Pectenotoxin Analogue | Primary Cellular Effect | Affected Cell Process | Research Finding |
| PTX-1 | F-actin depolymerization | Cytoskeleton Disruption | Induces marked depolymerization of F-actin and an increase in G-actin levels in hepatocytes. nih.gov |
| PTX-2 | G-actin sequestration, F-actin capping | Actin Polymerization Inhibition | Forms a 1:1 complex with G-actin, capping the barbed-end of filaments and inhibiting polymerization. nih.govnih.gov |
| PTX-6 | F-actin depolymerization | Cytoskeleton Disruption | Causes a significant decrease in F-actin microfilaments in enterocytes. biologists.com |
| PTX-11 | F-actin depolymerization | Cytoskeleton Disruption | Triggers a remarkable depolymerizing effect on the actin cytoskeleton and alters cell shape. acs.org |
| PTX-2 Seco Acid | No effect on actin | Cytoskeleton Integrity | Does not induce any effect on the F-actin cytoskeleton, indicating the lactone ring is crucial for activity. nih.gov |
Cell Cycle Arrest
Scientific literature indicates that Pectenotoxin-7 exhibits cytotoxic activity, which is attributed to its ability to inhibit the dynamics of the actin cytoskeleton. ontosight.ai This disruption of a fundamental cellular process is reported to lead to cell cycle arrest. ontosight.ai However, detailed research findings specifically elucidating the phase of cell cycle arrest (e.g., G1, S, G2/M) or the molecular pathways involved (e.g., effects on cyclins, cyclin-dependent kinases) for Pectenotoxin-7 are not extensively documented in the currently available scientific literature.
Induction of Apoptosis in Research Cell Lines
Concurrent with its effects on the cell cycle, Pectenotoxin-7 is noted to induce apoptosis, or programmed cell death. ontosight.ai This pro-apoptotic activity is a consequence of its interference with the actin cytoskeleton. ontosight.ai
Mitochondrial Apoptotic Pathway
There is a lack of specific studies investigating the role of the mitochondrial apoptotic pathway in cell death induced by Pectenotoxin-7. Research on other pectenotoxins, such as PTX2, has shown the involvement of this intrinsic pathway, but similar detailed analyses for PTX7 are not available in the reviewed scientific literature. food.gov.uk
Activation of Caspase-3
Specific experimental data demonstrating the activation of caspase-3 following treatment of cell lines with Pectenotoxin-7 is not currently available in the scientific literature. While caspase-3 activation is a hallmark of apoptosis and has been observed with other pectenotoxins, this has not been specifically documented for PTX7. food.gov.ukspandidos-publications.com
DNA Double Strand Breaks (γH2AX)
There are no specific research findings available that demonstrate the induction of DNA double-strand breaks, as indicated by the phosphorylation of histone H2AX (γH2AX), in response to Pectenotoxin-7 exposure. Studies have documented this effect for other toxins in the pectenotoxin group, but not for PTX7 itself. food.gov.ukmdpi.com
Induction of Oxidative Stress
In contrast to inducing oxidative stress, some research indicates that Pectenotoxin-7 may possess antioxidant properties. ontosight.ai However, detailed studies examining the specific effects of PTX7 on the production of reactive oxygen species and cellular antioxidant defense systems are not extensively covered in the available literature. One study on pectenotoxin-2 seco acids (PTX2-SAs) did show evidence of oxidative damage through lipid peroxidation in vivo, but this cannot be directly extrapolated to PTX7. frdc.com.au
Effects on Enteric Glial Cells (EGCs) and Neurite Alterations in Research Models
There is currently a lack of specific scientific studies on the effects of Pectenotoxin-7 on enteric glial cells (EGCs) or any resultant neurite alterations in research models. Research in this area has focused on other marine biotoxins, including Pectenotoxin-2, which has been shown to induce morphological changes and neurite atrophy in EGCs. food.gov.uknih.govnih.gov However, similar investigations for Pectenotoxin-7 have not been reported.
Differential Cytotoxicity in Normal vs. Cancer Cell Lines in Research
Research into the cytotoxic effects of pectenotoxins (PTXs) has revealed a notable degree of differential activity between cancerous and normal (non-neoplastic) cell lines. While direct comparative data for Pectenotoxin-7 (PTX-7) is limited, studies on closely related analogues provide significant insights into how these compounds affect normal versus cancerous cells, particularly at the morphological and viability levels. Pectenotoxins are generally recognized for their potent cytotoxic effects against various human cancer cell lines, including those of the lung, colon, and breast. frdc.com.auresearchgate.net The primary mechanism for this cytotoxicity is the disruption of the actin cytoskeleton. researchgate.net
A key study investigated the effects of PTX-1, PTX-2, and PTX-11 on a rat hepatocyte cell line with cancerous characteristics (Clone 9) and compared them to effects on normal primary rat hepatocytes. nih.govnih.gov This research found that while the toxins induced a marked depolymerization of F-actin filaments in both cell types, the resulting changes in cell shape and morphology were significantly more pronounced in the cancer-like Clone 9 cells. nih.govnih.gov Normal primary hepatocytes proved to be more resistant to these morphological changes. nih.gov This suggests a higher sensitivity of the cancerous cell line's structure to the cytoskeletal disruption caused by pectenotoxins. nih.govnih.gov
Interestingly, despite the potent and rapid disruption of the actin cytoskeleton, this effect did not immediately translate to a loss of cell viability in either cell type. nih.govnih.gov After 24 hours of exposure to PTX-1, PTX-2, or PTX-11, there was no significant decrease in the viability of the cancer-like Clone 9 cells or the normal hepatocytes. nih.gov A reduction in cell viability was only observed after prolonged incubation periods of 48 to 72 hours, at which point the morphology of both cell types was drastically altered. nih.gov This indicates that the cytotoxic effect leading to cell death is a delayed response compared to the immediate impact on cell structure.
Further illustrating the complexity of pectenotoxin cytotoxicity, another study found that PTX-6, a more oxidized analogue, did not induce morphological effects on immortalized cell lines (Clone 9 and Caco-2) but retained its toxicity against normal primary cultured hepatocytes. acs.org This finding highlights that both the specific pectenotoxin analogue and the nature of the cell line (primary vs. immortalized/cancerous) are critical factors in the cytotoxic outcome. acs.org
The table below summarizes the comparative findings from the study on rat hepatocytes, illustrating the differential effects of pectenotoxins on cancerous versus normal cells.
Table 1: Differential Effects of Pectenotoxins on Hepatic Cell Lines
| Feature | Cancer-like Cell Line (Clone 9) | Normal Primary Rat Hepatocytes | Pectenotoxins Studied |
|---|---|---|---|
| F-actin Depolymerization | Marked depolymerization | Marked depolymerization | PTX-1, PTX-2, PTX-11 |
| Morphological Changes | Clearly altered; significant changes in cell shape | More resistant to changes; morphology not clearly altered | PTX-1, PTX-2, PTX-11 |
| Cell Viability (after 24h) | No significant decrease | No significant decrease | PTX-1, PTX-2, PTX-11 |
| Cell Viability (after >48h) | Acutely decreased | Acutely decreased | PTX-1, PTX-2, PTX-11 |
| Effect of PTX-6 | No effect on morphology or actin cytoskeleton | Dose-dependent damage to actin cytoskeleton and viability | PTX-6 |
Data sourced from research on pectenotoxin analogues PTX-1, PTX-2, PTX-6, and PTX-11. nih.govacs.org
Analytical Methodologies and Detection in Research
Advanced Chromatographic Techniques for Pectenotoxin (B1142415) Analysis
Chromatographic methods are the cornerstone of modern pectenotoxin analysis, offering the necessary separation and detection capabilities for these complex molecules.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the analysis of pectenotoxins, including PTX7. ontosight.aimdpi.com It is the regulatory monitoring method in many regions for lipophilic marine toxins. mdpi.comresearchgate.net This method provides high selectivity and sensitivity, allowing for the detection and quantification of toxins at very low concentrations. food.gov.uk
In a typical LC-MS/MS setup, the toxins are first separated on a reversed-phase liquid chromatography column. capes.gov.brchrom-china.com The separated compounds are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected. The use of electrospray ionization (ESI) is common, often operated in positive ion mode for pectenotoxins, which readily form ammonium (B1175870) adducts ([M+NH₄]⁺). cefas.co.uknih.gov Some methods may also utilize negative ion mode for other co-occurring toxins. chrom-china.com
The analysis is frequently performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for a given toxin (e.g., the ammonium adduct of PTX7) and then monitoring for one or more characteristic product ions generated through collision-induced dissociation. cefas.co.uknih.gov This two-stage mass filtering significantly enhances specificity by reducing background noise. For instance, studies have defined specific MRM transitions for various pectenotoxins, such as m/z 876.5 → 823.5 for PTX2. nih.gov
The acid-catalyzed inter-conversion of spiroketal isomers of pectenotoxins like PTX6 can be studied using LC-MS/MS. Under acidic mobile phase conditions, PTX6 isomers have been shown to elute in the order of PTX6, PTX7, and PTX9, allowing for their chromatographic separation and identification. researchgate.netcapes.gov.br
Table 1: Example LC-MS/MS Parameters for Pectenotoxin Analysis
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C8 or C18 silica (B1680970) columns (e.g., Waters XTerra MS C18, Hypersil-BDS-C8). capes.gov.brchrom-china.comnih.gov |
| Mobile Phase | Gradient elution using acetonitrile (B52724) and water, both containing modifiers like ammonium formate (B1220265) and formic acid. capes.gov.brchrom-china.comcefas.co.uk |
| Ionization | Electrospray Ionization (ESI), typically in positive mode for PTXs. cefas.co.uknih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and quantitation. cefas.co.ukkeep.eu |
| Precursor Ion | Ammonium adduct [M+NH₄]⁺. cefas.co.uk |
While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography (HPLC) with other detectors has also been employed, particularly in preparative applications or when MS is unavailable.
Preparative HPLC is essential for isolating and purifying specific pectenotoxin analogues, such as 7-epi-pectenotoxin-2 seco acid, for toxicological studies or the production of reference materials. acs.orgnih.gov In these applications, fractions are collected after separation on a preparative column and can be further analyzed to confirm their purity and structure. nih.gov
For analytical purposes, HPLC can be coupled with detectors other than mass spectrometers. One such method involves fluorescence detection following a pre-column derivatization step. For example, pectenotoxins can be derivatized with a fluorescent tag like ADAM (9-anthryldiazomethane), allowing for sensitive detection with a fluorescence detector. capes.gov.br HPLC combined with ultraviolet (UV) detection has also been used, with metabolites monitored at specific wavelengths (e.g., 235 nm). nih.gov However, these methods may lack the high specificity of mass spectrometry, especially in complex matrices. capes.gov.br
Sample Preparation and Extraction Protocols for Research
Effective sample preparation is a crucial prerequisite for accurate chromatographic analysis. The protocols vary depending on the matrix from which the toxins are being extracted. frdc.com.auucsc.edu
Extracting pectenotoxins from the dinoflagellates that produce them, such as Dinophysis species, is a primary step in many research studies. frdc.com.aunih.gov A common procedure involves extracting the algal cells with a solvent like methanol (B129727) or aqueous methanol, often aided by sonication to ensure cell lysis and complete extraction. frdc.com.au
For large-scale extraction from natural blooms, seawater containing the microalgae can be pumped through a solid-phase extraction (SPE) column packed with a resin like Diaion® HP-20. nih.govnih.gov This method captures the toxins, which can then be eluted from the resin for subsequent purification and analysis. nih.gov Further cleanup steps may involve liquid-liquid partitioning (e.g., with chloroform) and column chromatography using materials like Sephadex LH-20 to remove interfering compounds. frdc.com.au In some procedures for okadaic acid group toxins, a hydrolysis step using sodium hydroxide (B78521) is included to convert esterified toxins to their parent forms before analysis. mdpi.com
Since shellfish accumulate pectenotoxins by filtering toxic algae, their tissues are the most common matrix for regulatory monitoring and food safety analysis. ontosight.aifrdc.com.au The digestive gland (hepatopancreas) typically contains the highest concentration of toxins. nih.gov
Extraction protocols generally begin with the homogenization of shellfish tissue (either whole tissue or dissected hepatopancreas) in 80-100% methanol. keep.eucabidigitallibrary.org After extraction, a cleanup step is necessary to remove the complex matrix of lipids and other co-extractives that can interfere with LC-MS/MS analysis. This is often achieved using solid-phase extraction (SPE) with cartridges such as the Oasis HLB (Hydrophilic-Lipophilic Balanced). cabidigitallibrary.org The resulting cleaned-up extract is then ready for instrumental analysis. cabidigitallibrary.org For some applications, a liquid-liquid extraction step with a solvent like n-hexane is performed initially to defat the sample. cabidigitallibrary.org
Table 2: General Steps for Pectenotoxin Extraction from Shellfish
| Step | Purpose | Common Reagents/Materials |
|---|---|---|
| 1. Homogenization | Disrupt tissue and release toxins. | Blender or homogenizer. |
| 2. Solvent Extraction | Solubilize lipophilic toxins. | 80-100% Methanol. keep.eucabidigitallibrary.org |
| 3. Centrifugation | Separate solid debris from the liquid extract. | Centrifuge. |
| 4. SPE Cleanup | Remove interfering matrix components. | HLB SPE cartridges. cabidigitallibrary.org |
| 5. Final Preparation | Evaporate and reconstitute in mobile phase. | Nitrogen evaporator, LC mobile phase. |
Passive sampling offers a time-integrated method for monitoring dissolved toxins in the water column, providing an early warning of potential harmful algal blooms before toxins accumulate to dangerous levels in shellfish. ucsc.eduresearchgate.net The Solid Phase Adsorption Toxin Tracking (SPATT) technique is a widely used passive sampling method for lipophilic marine toxins, including pectenotoxins. ucsc.edumdpi.com
SPATT samplers consist of a porous bag containing an adsorbent resin, such as Diaion® HP-20, which has a high affinity for lipophilic compounds. nih.govucsc.edu These samplers are deployed in the water for a set period (e.g., one week), during which they continuously adsorb dissolved toxins. ucsc.edu After retrieval, the resin is washed, and the toxins are eluted using a solvent, typically methanol. The resulting extract can then be analyzed by LC-MS/MS. nih.gov SPATT is highly sensitive and can detect toxins at low ambient concentrations that might be missed by discrete water grab samples. ucsc.edu
A study in the Yellow Sea successfully used SPATT to detect Pectenotoxin-2 (PTX2) and its seco acid derivatives, linking their presence to the Dinophysis acuminata dinoflagellate. nih.gov
Table 3: Pectenotoxin Levels Detected in Seawater using SPATT (Yellow Sea Study)
| Date (2006) | PTX-2 (ng/g of resin) | PTX-2 SA + 7-epi-PTX-2 SA (ng/g of resin) |
|---|---|---|
| July 28 | 88.0 ± 6.8 | 49.5 ± 7.2 |
| August 1 | 107.3 ± 10.0 | 50.2 ± 5.7 |
| August 29 | 40.0 ± 7.9 | 18.5 ± 1.0 |
Data sourced from a study investigating PTX profiles using SPATT. nih.gov
Quantitative and Qualitative Determination of Pectenotoxin 7 and its Analogues
The primary and most reliable methods for the determination of pectenotoxins, including PTX-7, are based on liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net This technique has largely replaced older, less specific methods like the mouse bioassay (MBA). cefas.co.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current method of choice for the specific and sensitive detection and quantification of pectenotoxins. researchgate.netmdpi.com The technique involves separating the toxins from a sample extract using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio using a tandem mass spectrometer. Multiple reaction monitoring (MRM) is a common acquisition mode used in LC-MS/MS, which provides high selectivity and sensitivity by monitoring specific fragmentation transitions for each target analyte. nih.gov
For instance, in a study analyzing pectenotoxins in the Yellow Sea, LC-MS/MS was used to detect PTX-2, PTX-2 seco acid, and 7-epi-PTX-2 seco acid. nih.gov The method utilized specific MRM transitions for each compound, allowing for their individual identification and quantification. nih.gov Similarly, research on shellfish in New Zealand employs LC-MS/MS for routine monitoring of PTX-2 and its seco acid metabolites. mdpi.commpi.govt.nz
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: While less common now for comprehensive toxin profiling, HPLC with fluorescence detection has been used in the past, often after derivatization of the toxins to make them fluorescent. cit.ie
Solid Phase Adsorption Toxin Tracking (SPATT): This technique is used for monitoring the presence of toxins in the water column. nih.gov SPATT bags containing a specific resin are deployed in the water to adsorb dissolved toxins over time. The toxins are then extracted from the resin and analyzed, typically by LC-MS/MS. nih.govresearchgate.net This method provides a time-integrated measure of toxin presence in a particular area. nih.gov
Quantitative Analysis: For quantitative determination, certified reference materials (CRMs) are essential. However, the availability of CRMs for the wide range of pectenotoxin analogues is limited. mpi.govt.nz PTX-2 is the most commonly available certified standard. mpi.govt.nz In the absence of specific standards for other analogues like PTX-7, quantification is often performed by assuming a similar molar response to a closely related and available standard, such as PTX-2. cefas.co.uk This, however, introduces a degree of uncertainty in the reported concentrations.
The table below summarizes some of the LC-MS/MS parameters used for the detection of various pectenotoxins.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| PTX-2 | 876.5 | 823.5 | Positive (ESI) | nih.gov |
| PTX-2 SA and 7-epi-PTX-2 SA | 894.5 | 823.5 | Positive (ESI) | nih.gov |
| PTX-11 | 892.5 | 839.5 | Positive (ESI) | nih.gov |
| PTX-12a/b | 874.5 | 821.5 | Positive (ESI) | nih.gov |
| Okadaic Acid (OA) | 803.5 | - | Negative | cefas.co.uk |
| Dinophysistoxin-2 (DTX-2) | 803.5 | - | Negative | cefas.co.uk |
This table is interactive. Users can sort and filter the data.
Challenges and Developments in Research Analytical Methods
Despite significant advancements, several challenges remain in the analytical determination of pectenotoxins, including PTX-7.
Key Challenges:
Lack of Certified Reference Materials (CRMs): The scarcity of commercially available and certified reference materials for the majority of pectenotoxin analogues, including PTX-7, is a major obstacle to accurate quantification and method validation. researchgate.netmpi.govt.nz While PTX-2 is available, the development of standards for other analogues like PTX-11 has been anticipated but not yet realized. mpi.govt.nz
Matrix Effects: Shellfish and other biological samples are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer. researchgate.net This can affect the accuracy and precision of the results. Matrix-matched calibration curves are often used to compensate for these effects. chrom-china.com
Multiplex Detection: Shellfish can be contaminated with multiple groups of marine toxins simultaneously. mdpi.com Developing methods that can accurately detect and quantify a wide range of toxins from different classes in a single run is a continuing challenge. mdpi.com
Isomer Separation: Many pectenotoxins exist as isomers, which have the same mass and are therefore difficult to distinguish by mass spectrometry alone. researchgate.net Chromatographic separation is crucial to differentiate between isomers like PTX-7 and PTX-9. researchgate.net
Recent Developments:
High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometers, such as Orbitrap-based instruments, is a significant development. ugent.be HRMS provides more accurate mass measurements, which aids in the identification of unknown compounds and can help to retrospectively screen for a wide range of analogues without the need for specific MRM transitions. ugent.be
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and improved chromatographic resolution compared to conventional HPLC, which is beneficial for separating complex mixtures of toxins and their isomers. ugent.be
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) are continuously being optimized to improve the clean-up of sample extracts, reducing matrix effects and improving the reliability of the analysis. chrom-china.com
Biosensors and Immunoassays: While still largely in the research and development phase for pectenotoxins, biosensors and enzyme-linked immunosorbent assays (ELISAs) offer the potential for rapid, on-site screening of toxins. mdpi.com However, challenges remain in developing antibodies with broad specificity for the various pectenotoxin analogues. mdpi.com
The following table outlines some of the challenges and corresponding developments in the analytical field for pectenotoxins.
| Challenge | Development/Mitigation Strategy | Reference |
| Lack of Certified Reference Materials | Use of closely related standards for semi-quantification, ongoing research to produce new standards. | cefas.co.ukmpi.govt.nz |
| Matrix Effects | Matrix-matched calibration, advanced sample clean-up (e.g., SPE), use of internal standards. | researchgate.netchrom-china.com |
| Multiplex Analysis | Development of multi-toxin LC-MS/MS methods, exploration of HRMS for untargeted screening. | mdpi.comugent.be |
| Isomer Separation | Optimization of chromatographic conditions (e.g., column chemistry, mobile phase), use of UHPLC for higher resolution. | researchgate.netugent.be |
This table is interactive. Users can sort and filter the data.
Toxicological Investigations in Experimental Models Non Human, Mechanistic Focus
In Vitro Cytotoxicity Studies in Cell Lines
Detailed mechanistic studies focusing specifically on the cytotoxic effects of Pectenotoxin (B1142415) 7 (PTX7) in various cell lines are not extensively documented in publicly available scientific literature. Research on the pectenotoxin group has often centered on more abundant or potent analogues like Pectenotoxin-1 (PTX1) and Pectenotoxin-2 (PTX2). As a result, specific data for PTX7 is limited for the following cell lines.
Hepatocyte Cell Lines (e.g., Clone 9, Primary Rat Hepatocytes)
Specific in vitro studies investigating the cytotoxic mechanisms of Pectenotoxin 7 on hepatocyte cell lines, such as the Clone 9 rat hepatocyte line or primary rat hepatocytes, have not been reported. While other pectenotoxins are known to induce hepatotoxicity and disrupt the actin cytoskeleton in these cells, dedicated research to characterize the specific effects of PTX7 is not available.
Cancer Cell Lines (e.g., breast, lung, colon, hepatocarcinoma)
There is a lack of specific published research on the in vitro cytotoxicity of this compound against cancer cell lines, including those from the breast, lung, colon, or liver (hepatocarcinoma). The broader pectenotoxin class has been noted for cytotoxic properties against some cancer cells, but these findings have not been specifically attributed to or investigated for PTX7.
Neuroblastoma Cells
Investigations into the cytotoxic effects and mechanisms of action of this compound on neuroblastoma cell lines are not present in the available scientific literature.
Enteric Glial Cells
The impact of this compound on the viability and function of enteric glial cells has not been a subject of specific toxicological investigation in published studies. Research on other phycotoxins has explored effects on this cell type, but data for PTX7 is absent.
Intestinal Cells (e.g., CaCo-2 cells)
Specific studies detailing the cytotoxic effects of this compound on intestinal cell models, such as the human colon adenocarcinoma cell line Caco-2, are not available. While the Caco-2 model is frequently used to assess the intestinal permeability and toxicity of various marine biotoxins, research has not been extended to specifically characterize the effects of PTX7.
In Vivo Mechanistic Studies in Animal Models (e.g., mice)
In contrast to the lack of in vitro data, in vivo studies in mice have provided an initial toxicological characterization of this compound. These investigations consistently indicate that PTX7 has low acute toxicity when administered via intraperitoneal (i.p.) injection.
In studies comparing the toxicity of various pectenotoxin analogues, PTX7 was found to be significantly less toxic than compounds such as PTX1, PTX2, PTX3, and PTX11. nih.gov Specifically, no deaths were observed in mice administered with this compound at doses up to 5000 µg/kg body weight. nih.govfood.gov.uk This finding contrasts sharply with other members of the pectenotoxin group, some of which are lethal at much lower concentrations.
Due to its observed low toxicity, the European Food Safety Authority (EFSA) has considered this compound to be one of the less toxic analogues and, consequently, has not assigned it a provisional toxicity equivalency factor (TEF). food.gov.uk These factors are used to estimate the combined toxicity of different analogues relative to a reference compound. The decision reflects the consensus that PTX7 poses a negligible risk compared to other more potent pectenotoxins. nih.govfood.gov.uk
Table 1: Acute Toxicity of this compound in Mice
| Compound | Animal Model | Administration Route | Key Finding | Reference |
|---|---|---|---|---|
| This compound (PTX7) | Mice | Intraperitoneal (i.p.) | Low acute toxicity; no mortality observed at doses up to 5000 µg/kg body weight. | nih.govfood.gov.uk |
Routes of Administration for Research Purposes (e.g., Intraperitoneal, Oral Gavage)
In non-human experimental models, the toxicological properties of this compound (PTX-7) have been primarily assessed through intraperitoneal administration. This route is often utilized in research to understand the intrinsic toxicity of a compound, bypassing the complexities of gastrointestinal absorption.
Intraperitoneal (i.p.) Injection: Studies involving the intraperitoneal injection of PTX-7 into mice have demonstrated its comparatively low acute toxicity relative to other analogues in the pectenotoxin group. Research has shown that PTX-7 is of low toxicity, with no mortalities observed in mice even at a high dose of 5000 µg/kg. nih.gov This contrasts with compounds like PTX-1 and PTX-2, which exhibit lethal doses at much lower concentrations. nih.gov The lack of lethality at high doses suggests a significantly lower systemic toxicity for PTX-7 when introduced directly into the peritoneal cavity.
Oral Gavage: There is a notable lack of specific research into the effects of this compound administered via oral gavage in experimental animals. While studies have been conducted on other pectenotoxins, which generally indicate low oral toxicity, specific data for PTX-7 is not available in the scientific literature reviewed. nih.gov Therefore, its absorption, potential for gastrointestinal effects, and systemic toxicity following ingestion remain uncharacterized.
Interactive Data Table: Acute Toxicity of Pectenotoxin Analogues (Intraperitoneal Administration in Mice)
| Compound | Lethal Dose (µg/kg) | Toxicity Level |
|---|---|---|
| Pectenotoxin 1 (PTX-1) | 219 - 411 | High |
| Pectenotoxin 2 (PTX-2) | 219 - 411 | High |
| Pectenotoxin 6 (PTX-6) | 500 | Moderate |
| Pectenotoxin 4 (PTX-4) | 770 | Moderate |
| This compound (PTX-7) | >5000 (No deaths) | Low |
| Pectenotoxin 8 (PTX-8) | >5000 (No deaths) | Low |
| Pectenotoxin 9 (PTX-9) | >5000 (No deaths) | Low |
Data sourced from comparative toxicological studies. nih.gov
Investigating Toxicopathology in Research Models (e.g., liver damage)
Specific toxicopathological investigations focusing on this compound have not been detailed in the available scientific literature. While other pectenotoxins, such as PTX-1 and PTX-2, are recognized as hepatotoxins that can induce liver damage following intraperitoneal injection, it is not documented whether PTX-7 elicits similar pathological changes. nih.govresearchgate.net Studies on the closely related metabolites, PTX-2 seco acid and 7-epi-PTX-2 seco acid, also showed no significant toxic changes in mice when administered intraperitoneally at high doses. nih.govacs.org However, due to the strict focus on this compound, these findings on other compounds cannot be extrapolated. Consequently, the specific effects of PTX-7 on organ systems, particularly the liver, remain uncharacterized.
Body Distribution and Elimination Kinetics in Experimental Animals
There is no available data from experimental animal studies detailing the body distribution, metabolism, and elimination kinetics specifically for this compound. Research on other analogues suggests that pectenotoxins can be metabolized in shellfish, but the pharmacokinetic profile of PTX-7 in vertebrate models has not been investigated. nih.gov
Mechanisms of Cellular Vacuolization in Animal Models
The scientific literature lacks specific studies on whether this compound induces cellular vacuolization in animal models. Investigations into other pectenotoxins have noted the formation of vacuoles in hepatocytes, but no such mechanistic studies have been published for PTX-7. nih.gov Therefore, its capacity to cause this particular cellular pathology and the underlying mechanisms are unknown.
Molecular Level Investigations Using cDNA Microarray Technology
No studies utilizing cDNA microarray technology to investigate the molecular effects of this compound have been reported. This type of analysis, which assesses changes in gene expression, has been employed for other marine toxins to understand their mechanisms of toxicity. policycommons.net However, the application of this technology to elucidate the cellular and molecular pathways affected by PTX-7 has not been documented.
Future Research Directions and Unresolved Questions
Further Elucidation of Pectenotoxin (B1142415) Biosynthetic Pathways and Genetic Regulation
A significant gap in the current understanding of pectenotoxins lies in their biosynthesis. The genetic and enzymatic machinery responsible for constructing the complex polyketide backbone of pectenotoxins in dinoflagellates like Dinophysis species is largely unknown. researchgate.netresearchgate.net Dinoflagellate genomes are exceptionally large and complex, presenting considerable challenges to genetic analysis. researchgate.netnih.gov It is hypothesized that pectenotoxins are synthesized by Type I polyketide synthases (PKSs), which are large, multifunctional enzymes. nih.gov However, the specific genes, the organization of the gene cluster, and the regulatory networks controlling their expression remain to be identified.
Future research should prioritize:
Genome and Transcriptome Sequencing: Deep sequencing of toxic Dinophysis strains is necessary to identify the PKS gene clusters responsible for pectenotoxin synthesis. researchgate.net
Functional Genetics: Development of genetic tools for dinoflagellates, such as gene knockout or knockdown techniques, would be invaluable for confirming the function of candidate biosynthetic genes.
Regulatory Mechanisms: Investigating how environmental factors (e.g., light, nutrient availability, presence of prey) influence the expression of these genes is crucial. awi.defrdc.com.au Studies on other dinoflagellate toxins suggest that toxin production is not a single pathway but is regulated in concert with other metabolic processes, a concept that needs exploration for pectenotoxins. researchgate.net
Understanding the genetic basis of production is fundamental, as toxin profiles can vary significantly between different strains and geographical locations of the producing dinoflagellates. awi.decsic.es
Advanced Mechanistic Studies on Actin-Pectenotoxin Interactions
It is widely accepted that the primary cellular target for the toxic members of the pectenotoxin family is the actin cytoskeleton. researchgate.netnih.gov Structural studies, particularly the X-ray crystal structure of Pectenotoxin-2 (PTX-2) bound to actin, have been pivotal. nih.gov These studies revealed that PTX-2 binds to a unique site between actin subdomains 1 and 3, disrupting lateral contacts within the actin filament and effectively "capping" the barbed end, which prevents further polymerization. nih.gov
Despite this progress, advanced mechanistic studies are needed to refine this model. Key unresolved questions include:
Binding Kinetics: While the binding site is known for PTX-2, the precise on- and off-rates and the thermodynamics of the interaction for different analogues, including the low-toxicity PTX-7, are not well characterized.
Conformational Changes: High-resolution techniques could provide a more dynamic picture of the conformational changes induced in both actin and the toxin upon binding.
Differential Effects: The molecular basis for the stark difference in cytotoxicity between analogues like PTX-2 and the less toxic PTX-7 needs further investigation at the atomic level. It is unclear why minor structural modifications lead to a dramatic loss of activity.
Advanced biophysical techniques, such as cryo-electron microscopy (cryo-EM) and sophisticated molecular dynamics simulations, could provide unprecedented insight into the dynamic interactions between various pectenotoxin analogues and the actin filament.
Development of Novel Research Tools and Biosensors for Pectenotoxin Detection
The detection of pectenotoxins in shellfish and seawater currently relies on methods like liquid chromatography-mass spectrometry (LC-MS) and, historically, the mouse bioassay (MBA). nih.govmdpi.com While effective, these methods can be time-consuming, expensive, and, in the case of the MBA, raise ethical concerns. raco.cat There is a pressing need for rapid, sensitive, and field-portable detection tools. mdpi.com
Future development should focus on:
Cell-Based Biosensors (CBBs): These sensors utilize living cells that respond to the biological activity of a toxin. mdpi.comnih.gov Since pectenotoxins disrupt the actin cytoskeleton, changes in cell morphology or viability can be measured. mdpi.com CBBs have the advantage of detecting toxins based on their functional effect, potentially identifying novel or unknown toxic analogues. nih.gov
Aptamer-Based Sensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. mdpi.com Developing aptamers that specifically recognize PTX-7 and other analogues could lead to highly selective and sensitive electrochemical or optical biosensors.
Antibody-Based Assays: While some immunoassays exist, creating highly specific monoclonal antibodies for individual pectenotoxins remains a challenge. Further work could improve the specificity and sensitivity of formats like the enzyme-linked immunosorbent assay (ELISA). nih.gov
These novel tools would not only improve seafood safety monitoring but also serve as valuable research instruments for quantifying pectenotoxins in laboratory experiments. raco.cat
| Methodology | Principle | Advantages | Future Research Focus |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on chromatography followed by mass-based detection. mdpi.com | High specificity and sensitivity; can identify and quantify known analogues. | Development of certified reference materials for more analogues. |
| Cell-Based Biosensors (CBBs) | Measures cellular response (e.g., cytotoxicity, morphological change) to toxin exposure. mdpi.com | Detects based on biological activity; can detect unknown toxic compounds. nih.gov | Integration into portable devices; validation against standard methods. |
| Aptasensors | Uses nucleic acid aptamers as recognition elements linked to a transducer. mdpi.com | High potential for specificity and sensitivity; stable and can be synthesized chemically. | Selection and characterization of aptamers for specific pectenotoxins. |
Exploration of Pectenotoxin Derivatives as Probes for Cell Biology
The potent and specific interaction of some pectenotoxins with actin makes them valuable as chemical probes to study cytoskeletal dynamics. nih.govresearchgate.net While highly toxic compounds like PTX-2 are useful in this regard, there is significant potential in developing derivatives with tailored properties for research applications.
Areas for future exploration include:
Fluorescent Probes: Synthesizing pectenotoxin analogues tagged with fluorescent dyes would allow for direct visualization of their interaction with actin in living cells, providing spatial and temporal information about cytoskeletal dynamics.
Biotinylated Derivatives: Creating derivatives with biotin (B1667282) tags could facilitate pull-down assays to identify pectenotoxin-binding proteins and explore potential off-target interactions within the cell.
Photoaffinity Labels: Incorporating photo-reactive groups into the pectenotoxin structure would enable researchers to permanently cross-link the toxin to its binding site on actin upon UV irradiation, aiding in the precise mapping of the interaction interface.
These novel probes, derived from the pectenotoxin scaffold, could become indispensable tools for cell biologists investigating the myriad processes regulated by the actin cytoskeleton.
Comprehensive Structure-Activity Relationship Studies for Pectenotoxin 7 and Novel Analogues
Understanding the relationship between the chemical structure of a pectenotoxin and its biological activity (Structure-Activity Relationship, SAR) is fundamental to explaining its mechanism of action. nih.gov It is known that the intact lactone ring is crucial for the actin-depolymerizing activity, as seco-acid derivatives (e.g., PTX-2SA) are largely inactive. acs.org Furthermore, modifications to the spiroketal moiety can dramatically reduce toxicity. mdpi.comjst.go.jp
PTX-7, which has low acute toxicity, is a key piece of the SAR puzzle. food.gov.uk Comprehensive studies are needed to determine precisely which of its structural features contribute to this reduced activity compared to congeners like PTX-2. Future SAR studies should involve:
Total Synthesis of Analogues: The chemical synthesis of a library of novel pectenotoxin analogues with systematic modifications at various positions is required. jst.go.jp
Comparative Bioassays: Testing these synthetic analogues in parallel with naturally occurring pectenotoxins like PTX-7 and PTX-2 in cytotoxicity and actin-disruption assays.
Computational Modeling: Using the crystal structure of the PTX-2/actin complex as a template, computational docking studies can predict how structural changes in novel analogues might affect their binding affinity and orientation at the target site. nih.gov
A thorough SAR map will not only explain the observed toxicity differences but also guide the design of pectenotoxin-based research probes with desired activities.
Long-term Mechanistic Studies in Experimental Models
The vast majority of toxicological data on pectenotoxins comes from acute, high-dose intraperitoneal injection studies in mice. food.gov.uk There is a significant lack of information regarding the effects of long-term, low-level exposure, particularly via the oral route, which is most relevant to human seafood consumption. food.gov.ukresearchgate.net The European Food Safety Authority (EFSA) has noted the absence of data on possible long-term or chronic effects. food.gov.uk
Future research must address this gap through:
Chronic Exposure Studies: Well-designed studies in relevant animal models are needed to investigate the potential cumulative effects of repeated low-dose exposure to pectenotoxins.
Investigation of Target Organs: While the liver is a known target organ following intraperitoneal injection, long-term oral studies should comprehensively examine a range of tissues to identify any potential chronic pathology. nih.gov
Metabolism and Bioaccumulation: Further research is required to understand how pectenotoxins are metabolized, distributed, and potentially accumulated in the body over time.
These long-term studies are essential for conducting a more complete risk assessment and understanding the full toxicological profile of the pectenotoxin family. researchgate.net
Understanding Ecological Roles Beyond Toxin Production
The ultimate ecological purpose of pectenotoxins for the dinoflagellates that produce them remains unclear. awi.deresearchgate.net Toxin production is metabolically expensive, implying a significant evolutionary advantage. While often viewed simply as "toxins," these molecules likely play complex roles in the marine environment.
Hypotheses that require further investigation include:
Grazer Defense: Pectenotoxins may act as a chemical defense mechanism, deterring predation by zooplankton or other filter-feeders. frontiersin.org
Allelopathy: The compounds could be released into the water to inhibit the growth of competing phytoplankton species, helping the dinoflagellate to dominate its niche. frontiersin.org
Intra-species Signaling: It is possible that these molecules play a role in communication or signaling between dinoflagellate cells.
Testing these hypotheses will require innovative ecological experiments that examine the effects of purified pectenotoxins on predator behavior, competitor growth, and dinoflagellate population dynamics. A significant portion of produced toxins are excreted into the surrounding seawater, underscoring the need to understand the function of these extracellular toxins. awi.de
Q & A
Q. How can researchers resolve contradictions in reported cytotoxicity mechanisms of PTX-7 (e.g., actin disruption vs. mitochondrial dysfunction)?
- Methodological Answer : Conduct comparative studies using subcellular localization assays (e.g., fluorescent actin probes) paired with mitochondrial membrane potential measurements (JC-1 dye). Validate findings with gene expression profiling (e.g., RT-qPCR for actin-binding proteins) .
Q. What experimental frameworks (e.g., PICOT) are suitable for studying PTX-7’s molecular targets in genetically modified models?
- Methodological Answer : Apply the PICOT framework:
- P opulation: Zebrafish embryos (wild-type vs. p53 knockout).
- I ntervention: PTX-7 exposure at sublethal doses.
- C omparison: Untreated controls and structurally related toxins (e.g., okadaic acid).
- O utcome: Developmental abnormalities and transcriptomic changes.
- T ime: 24–72 hours post-fertilization .
Q. How can computational models improve the prediction of PTX-7’s bioactivity and environmental persistence?
- Methodological Answer : Use molecular docking simulations to identify binding affinities with actin or ATPases. Pair with quantitative structure-activity relationship (QSAR) models to predict biodegradation rates in marine ecosystems. Validate with field sampling data .
Q. What strategies mitigate endotoxin interference in PTX-7 studies involving immune cell assays?
- Methodological Answer : Pre-treat samples with polymyxin B-agarose to adsorb endotoxins. Confirm endotoxin-free status via Limulus amebocyte lysate (LAL) assays. Use TLR4-deficient cell lines (e.g., HEK-Blue™ hTLR4) as negative controls .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in PTX-7 toxicity data from algal bloom samples?
- Methodological Answer : Normalize data using internal standards (e.g., deuterated PTX-7 analogs). Apply mixed-effects statistical models to account for environmental variables (e.g., temperature, nutrient levels). Share raw datasets in public repositories (e.g., Zenodo) .
Q. What criteria validate the use of PTX-7 as a biomarker for harmful algal bloom (HAB) monitoring?
- Methodological Answer : Establish correlation matrices between PTX-7 concentrations and HAB indicators (e.g., chlorophyll-a levels, dinoflagellate counts). Perform receiver operating characteristic (ROC) analysis to determine specificity/sensitivity thresholds .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance when using PTX-7 in animal toxicity studies?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Include justification for sample sizes, humane endpoints, and alternatives to vertebrate models (e.g., C. elegans). Obtain approval from institutional animal care committees .
Q. What peer-review criteria are critical for evaluating PTX-7 studies targeting high-impact journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
